molecular formula C16H22N4O2 B4552286 N-butyl-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4552286
M. Wt: 302.37 g/mol
InChI Key: YGLGVLPPIOOPID-UHFFFAOYSA-N
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Description

N-butyl-1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 353. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

  • The synthesis of complex molecules, such as 7-{4-[2-(Butoxy)ethoxy]phenyl}-N-(4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenyl)-1-propyl-2,3-dihydro-1H-1-benzazepine-4-carboxamide, showcases the intricate steps involved in developing orally active CCR5 antagonists. These methods highlight the relevance of such synthetic pathways in creating pharmaceutical agents with potential applications in treating conditions like HIV (Ikemoto et al., 2005).

Antimicrobial Activities

  • The synthesis and evaluation of new 1,2,4-Triazole derivatives for antimicrobial activities demonstrate the potential of such compounds in addressing bacterial and fungal infections. This research area explores the structure-activity relationships necessary for developing new antimicrobials (Bektaş et al., 2010).

Catalytic Activity and Material Science

  • Palladium(II) complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes exhibit significant catalytic activity, making them valuable in cross-coupling reactions. Such studies contribute to the field of catalysis, with implications for pharmaceutical synthesis and material science (Turek et al., 2014).

Synthesis of Fluorophores and Dyes

  • The use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores highlights the intersection of organic synthesis and material science. Such compounds have applications in developing fluorescent dyes and sensors, underlining the versatile applications of triazole derivatives in creating functional materials (Witalewska et al., 2019).

Properties

IUPAC Name

N-butyl-1-(2-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-6-11-17-16(21)15-12(3)20(19-18-15)13-9-7-8-10-14(13)22-5-2/h7-10H,4-6,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGVLPPIOOPID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.